

A Researcher's Guide to Commercial Boc-Thr-OH: A Comparative Analysis

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Compound of Interest

Compound Name: *Boc-Thr-OH*

Cat. No.: *B558205*

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For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality of amino acid building blocks is paramount to achieving high-purity target peptides. N- α -(tert-butoxycarbonyl)-L-threonine (**Boc-Thr-OH**), a key protected amino acid, is available from numerous commercial vendors. This guide provides an objective comparative analysis of **Boc-Thr-OH** from different suppliers, supported by illustrative experimental data and detailed analytical protocols to aid in vendor selection and quality control.

Summary of Vendor Specifications

A review of publicly available data from prominent commercial vendors indicates that most suppliers offer **Boc-Thr-OH** with high nominal purity. However, specifications for analytical methods and impurity profiles can vary. The following table summarizes the catalog specifications from three representative vendors.

Parameter	Vendor A (Sigma-Aldrich)	Vendor B (Chem-Impex)	Vendor C (Bachem)
Purity	≥98.0% (Titration)	≥99% (HPLC)[1]	Not specified
Appearance	White to off-white powder	White powder[1]	White solid
Optical Rotation	$[\alpha]_{20/D} -8.5 \pm 1^\circ$, c = 1% in acetic acid[2]	$[\alpha]_{D20} = -9 \pm 1^\circ$ (c=2 in AcOH)[1]	Not specified
Storage Temperature	-20°C	0 - 8°C[1]	-15 to -25 °C

Comparative Experimental Data

To provide a more detailed comparison, three lots of **Boc-Thr-OH** were procured from the vendors listed above and subjected to a series of analytical tests. The following data, representing a typical experimental outcome, highlights the potential for variation even among products with similar catalog specifications.

Analytical Test	Vendor A	Vendor B	Vendor C
Purity by HPLC (% Area)	99.2%	99.8%	99.5%
Enantiomeric Excess (% e.e.)	99.9%	99.95%	99.8%
Major Impurity 1 (% Area)	0.3%	0.1%	0.2%
Major Impurity 2 (% Area)	0.2%	<0.05%	0.1%
Residual Solvent (ppm)	150	50	100
Moisture Content (%)	0.15%	0.08%	0.12%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are essential for researchers looking to replicate these analyses for in-house quality control.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of **Boc-Thr-OH** and quantifies any process-related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 20% to 80% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm.
- Sample Preparation: A stock solution of **Boc-Thr-OH** was prepared by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The solution was then filtered through a 0.45 μ m syringe filter prior to injection.
- Injection Volume: 10 μ L.

Enantiomeric Excess Determination by Chiral HPLC

This method is crucial for confirming the stereochemical integrity of the amino acid derivative, as the presence of the D-enantiomer can lead to the formation of undesirable diastereomeric impurities in the final peptide.

- Instrumentation: HPLC system with a UV detector.
- Column: Chiral stationary phase column (e.g., Daicel Chiralpak series).

- Mobile Phase: A mixture of heptane, isopropanol, and a small percentage of an acidic modifier, optimized for the specific column.
- Flow Rate: Typically 0.5 - 1.0 mL/min.
- Detection: UV at 210 nm.
- Sample Preparation: Dissolve **Boc-Thr-OH** in the mobile phase to a concentration of approximately 1 mg/mL. A racemic standard (D/L mixture) is required for initial peak identification.
- Elution Mode: Isocratic elution is often preferred for optimal chiral separation.
- Data Analysis: The enantiomeric excess is calculated from the peak areas of the L- and D-isomers using the formula: $\% \text{ e.e.} = [(\text{Area_L} - \text{Area_D}) / (\text{Area_L} + \text{Area_D})] \times 100$.

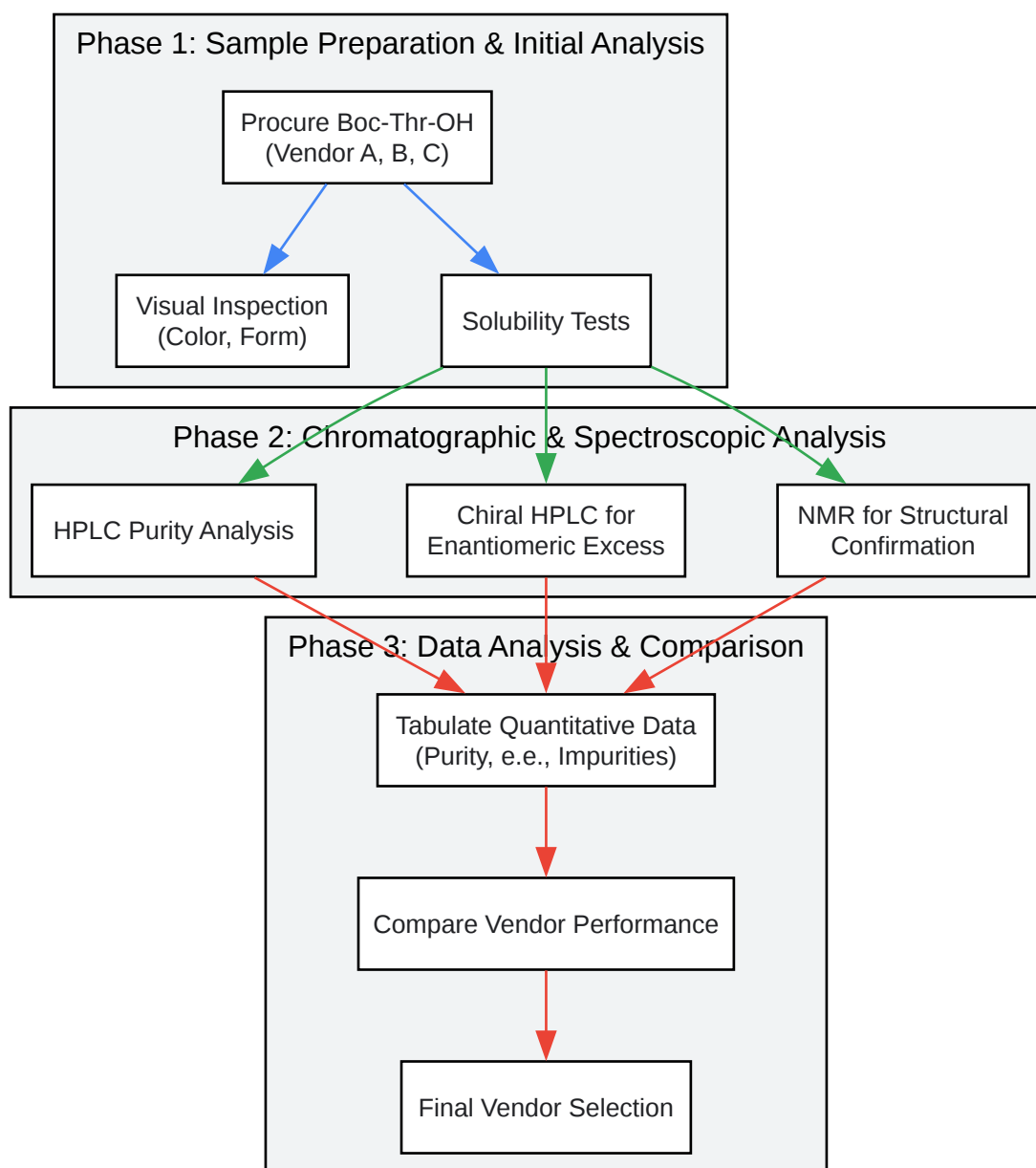
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of **Boc-Thr-OH** and to identify any structural impurities.

- Instrumentation: 400 MHz NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or Deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
- Analysis: Acquire ^1H and ^{13}C spectra. The chemical shifts, coupling constants, and integration values should be consistent with the structure of **Boc-Thr-OH**. Impurities may be identified by the presence of unexpected signals.

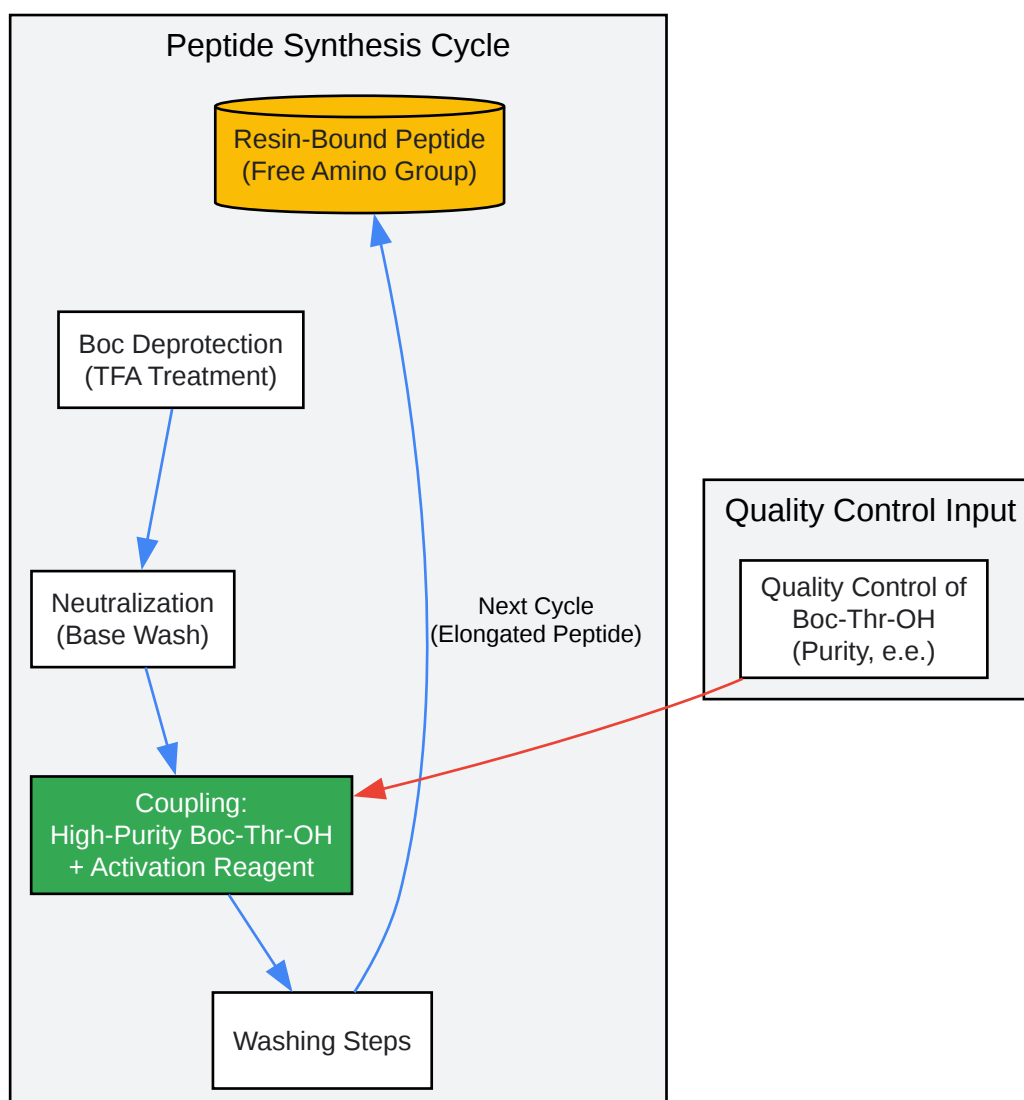
Visualizing the Workflow and Application

The following diagrams illustrate the logical flow of the comparative analysis and the role of **Boc-Thr-OH** in its primary application, Solid-Phase Peptide Synthesis.



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Caption: Experimental workflow for the comparative analysis of **Boc-Thr-OH**.



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Caption: Role of high-purity **Boc-Thr-OH** in a Boc-SPPS workflow.[3][4]

In conclusion, while most commercial suppliers provide **Boc-Thr-OH** of high quality, this guide illustrates that lot-to-lot variations in purity and impurity profiles can exist. For applications where the highest purity of the final peptide is critical, it is strongly recommended that researchers perform their own comprehensive analysis of incoming raw materials. The experimental protocols provided herein offer a robust framework for such in-house quality control.

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